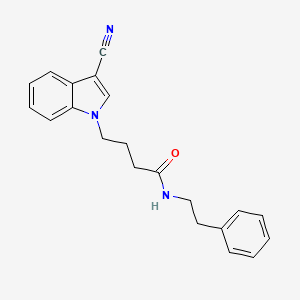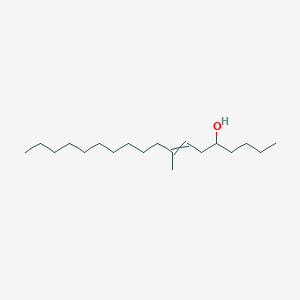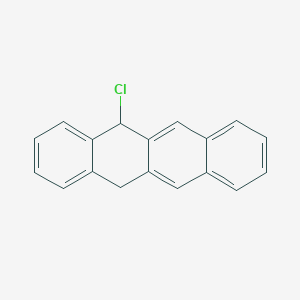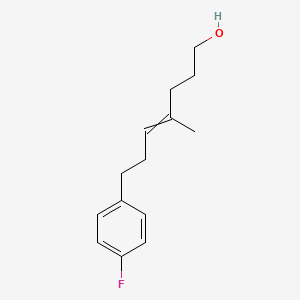
3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound that belongs to the oxazolidinedione class. This compound is characterized by its unique structure, which includes a 1,3-oxazolidine ring fused with a 2,4-dione moiety, and substituted with a 4-methoxyphenyl and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylglycine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a dehydrating agent such as acetic anhydride to yield the desired oxazolidinedione compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxazolidinedione to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxazolidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated oxazolidinedione derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazole
Comparison
Compared to similar compounds, 3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione is unique due to its oxazolidinedione core structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The presence of both methoxyphenyl and phenyl groups further enhances its versatility in chemical modifications and potential interactions with biological targets.
Propiedades
Número CAS |
849362-52-3 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H13NO4/c1-20-13-9-7-12(8-10-13)17-15(18)14(21-16(17)19)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Clave InChI |
IWUXSYHCAVQQMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C(OC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)

![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)


![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)

![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
